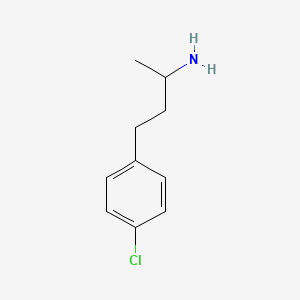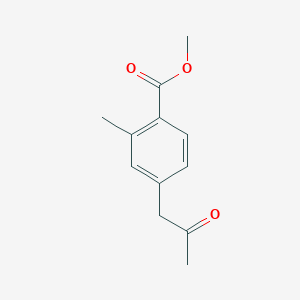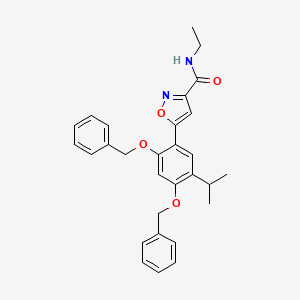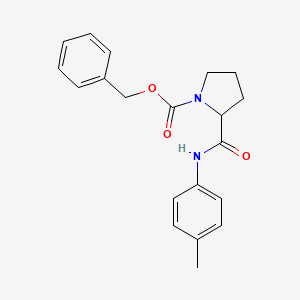
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate
描述
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring, a benzyl group, and a p-tolylcarbamoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The pyrrolidine ring is a common scaffold in drug discovery, known for its versatility and ability to interact with various biological targets .
准备方法
The synthesis of Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, where benzyl halides react with nucleophiles such as amines or alcohols under basic conditions.
Carbamoylation: The p-tolylcarbamoyl group can be introduced through the reaction of p-tolyl isocyanate with the amine group on the pyrrolidine ring.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
化学反应分析
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrolidine ring or benzyl group are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a cholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as cholinesterase enzymes. The compound inhibits the activity of these enzymes, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
相似化合物的比较
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl (2S)-2-(2-chlorophenyl)carbamoylpyrrolidine-1-carboxylate: This compound also acts as a cholinesterase inhibitor but has different substituents on the carbamoyl group, which may affect its potency and selectivity.
Benzyl (2S)-2-(4-bromophenyl)carbamoylpyrrolidine-1-carboxylate: Similar to the previous compound, this derivative has a bromine substituent, which can influence its biological activity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituents, which can modulate its interactions with biological targets and its overall pharmacological profile.
属性
IUPAC Name |
benzyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-9-11-17(12-10-15)21-19(23)18-8-5-13-22(18)20(24)25-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHYRONRSGZPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322797 | |
| Record name | benzyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7472-74-4 | |
| Record name | NSC402051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



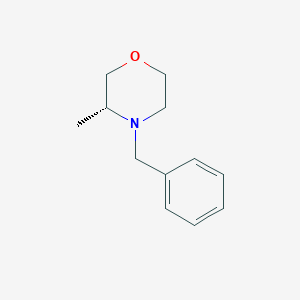
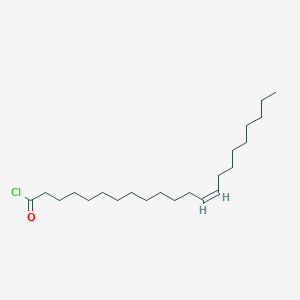
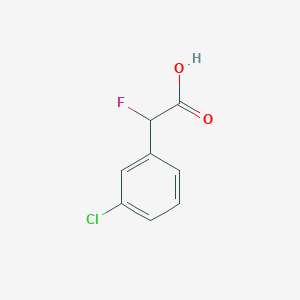
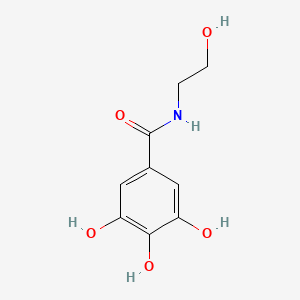
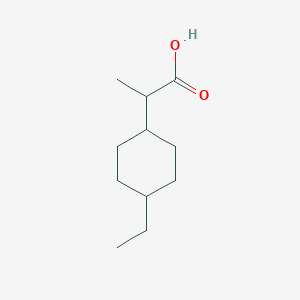
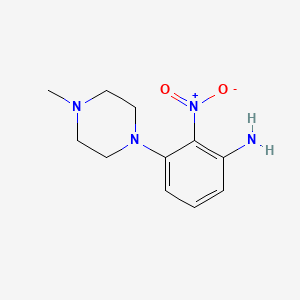
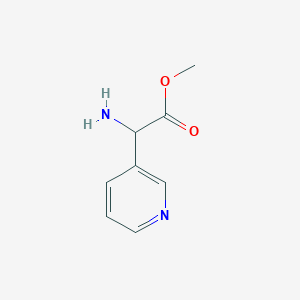
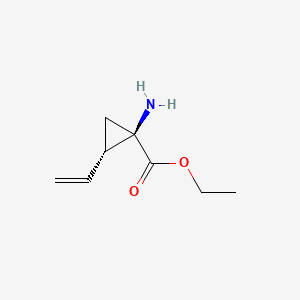
![3-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B3152951.png)

